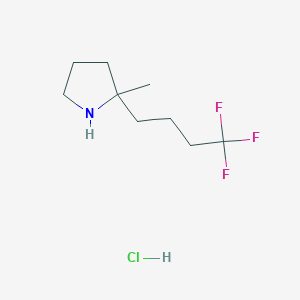

2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolidine derivatives are significant in organic chemistry due to their biological activities and applications in synthesizing complex molecules. The focus on trifluorobutyl substitutions stems from their influence on the pharmacokinetic properties of molecules, enhancing their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves multi-component reactions, leading to various substituted pyrrolidines. For example, Nguyen and Dai (2023) described the preparation of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one, showcasing a method relevant to synthesizing structurally complex pyrrolidines (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using NMR and X-ray diffraction methods. Studies on related compounds emphasize the importance of stereochemistry and the role of substituents in determining molecular conformation and reactivity.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including acylation, which is pivotal for modifying their physical and chemical properties. Jones et al. (1990) discussed the acylation of pyrrolidine-2,4-diones, a reaction that could be analogous to modifications on the 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine backbone, highlighting the synthetic versatility of these compounds (Jones et al., 1990).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Pyrrolidines, including compounds like 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine, are significant in heterocyclic organic chemistry and exhibit biological effects. They are utilized in medicine and industry, for instance, as dyes or agrochemical substances. Research on pyrrolidines synthesis through [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has shown the reaction's polar nature and its potential under mild conditions (Żmigrodzka et al., 2022).

The addition of pyrrolidine enamine of cyclohexanone to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one leads to the formation of a single diastereoisomer of 4-ethoxy-2-hydroxy-2-trifluoromethylbicyclo[3.3.1]nonan-9-one. This demonstrates the potential of pyrrolidine derivatives in the stereoselective synthesis of substituted bicyclic ketones, useful in various chemical applications (Andrew et al., 2000).

Biological and Pharmacological Applications

- A study on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a related pyrrolidine derivative, shows positive effects in rodent and primate models of cognitive enhancement. This suggests the potential of pyrrolidine derivatives in developing treatments for cognitive disorders (Lin et al., 1997).

Applications in Organic Reactions and Synthesis

Pyrrolidin-2-ones, structurally related to pyrrolidines, are noted for their activity in the central nervous system as nootropic drugs. Their synthesis using environmentally sustainable methods, such as ultrasound in aqueous medium, highlights the ongoing research in green chemistry involving pyrrolidine derivatives (Franco et al., 2012).

In another study, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol afforded 5-methoxylated 3-pyrrolin-2-ones, indicating the use of pyrrolidine derivatives in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Propiedades

IUPAC Name |

2-methyl-2-(4,4,4-trifluorobutyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N.ClH/c1-8(5-3-7-13-8)4-2-6-9(10,11)12;/h13H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZSNNHERVGACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CCCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)

![(1S)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2494276.png)

![N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)

![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494291.png)